![molecular formula C22H21NO2S B3940851 2-(benzylthio)-N-(4-methoxybenzyl)benzamide](/img/structure/B3940851.png)
2-(benzylthio)-N-(4-methoxybenzyl)benzamide
Overview
Description
2-(benzylthio)-N-(4-methoxybenzyl)benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB is a benzamide derivative that is structurally similar to other compounds that have been shown to have biological activity, such as benzamides that act as histone deacetylase inhibitors. In
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting histone deacetylases, 2-(benzylthio)-N-(4-methoxybenzyl)benzamide may alter gene expression patterns and lead to changes in cellular processes.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-methoxybenzyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. 2-(benzylthio)-N-(4-methoxybenzyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling.
Advantages and Limitations for Lab Experiments
One advantage of 2-(benzylthio)-N-(4-methoxybenzyl)benzamide is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This makes it a potentially useful tool for studying cancer biology and developing new cancer therapies. However, one limitation of 2-(benzylthio)-N-(4-methoxybenzyl)benzamide is that it has relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-(benzylthio)-N-(4-methoxybenzyl)benzamide. One area of interest is the development of more effective synthesis methods for 2-(benzylthio)-N-(4-methoxybenzyl)benzamide, which could increase the yield and purity of the compound. Another area of interest is the development of new cancer therapies that incorporate 2-(benzylthio)-N-(4-methoxybenzyl)benzamide or other benzamide derivatives. Finally, there is interest in studying the potential applications of 2-(benzylthio)-N-(4-methoxybenzyl)benzamide in other areas of research, such as neurodegenerative diseases and inflammation.
Scientific Research Applications
2-(benzylthio)-N-(4-methoxybenzyl)benzamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 2-(benzylthio)-N-(4-methoxybenzyl)benzamide has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-25-19-13-11-17(12-14-19)15-23-22(24)20-9-5-6-10-21(20)26-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZBAPZDTGQSRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(4-methoxybenzyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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